molecular formula C10H16O B10771977 alpha-Thujone

alpha-Thujone

Cat. No.: B10771977
M. Wt: 152.23 g/mol
InChI Key: USMNOWBWPHYOEA-WEDXCCLWSA-N
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Description

Alpha-Thujone: is a monoterpene ketone that occurs naturally in several plants, including wormwood, sage, and some junipers. It is one of the primary components of the essential oils derived from these plants. This compound is known for its distinctive odor and has been historically associated with the spirit absinthe. Despite its presence in absinthe, it is unlikely to be responsible for the alleged psychoactive effects of the drink due to its low concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-Thujone can be synthesized through a six-step process starting from dimethylfulvene. The synthesis involves functionalization of dimethylfulvene, followed by several steps to introduce the necessary functional groups and achieve the desired stereochemistry .

Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the essential oils of wormwood, sage, and other plants. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components of the essential oil .

Chemical Reactions Analysis

Types of Reactions: : Alpha-Thujone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Mechanism of Action

Alpha-Thujone exerts its effects primarily by modulating the gamma-aminobutyric acid (GABA) type A receptor. It acts as a competitive inhibitor of the GABA receptor, which leads to increased neuronal excitability. This mechanism is similar to that of picrotoxinin, a known GABA receptor antagonist . This compound is quickly metabolized in the liver, forming several hydroxylated metabolites that are less toxic and more readily excreted .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

USMNOWBWPHYOEA-WEDXCCLWSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]2(CC1=O)C(C)C

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C

Origin of Product

United States

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